molecular formula C11H16ClNO2 B12973400 Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride

Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride

Cat. No.: B12973400
M. Wt: 229.70 g/mol
InChI Key: NZXQWBYHGRHWDZ-PPHPATTJSA-N
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Description

Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is a chemical compound with significant importance in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The final compound is then purified using recrystallization techniques to obtain a high-purity product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of a high-quality compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride
  • Methyl (S)-2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
  • Methyl (S)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride

Uniqueness

Methyl (S)-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(2,5-dimethylphenyl)acetate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H/t10-;/m0./s1

InChI Key

NZXQWBYHGRHWDZ-PPHPATTJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@@H](C(=O)OC)N.Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)OC)N.Cl

Origin of Product

United States

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